molecular formula C13H13Cl2N3O B10947187 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide

Cat. No.: B10947187
M. Wt: 298.16 g/mol
InChI Key: MNFBBQHOWPPLJH-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a pyrazole moiety attached via a methylene bridge to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination of benzene: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.

    Amide formation: The chlorinated benzene is then reacted with an appropriate amine to form the benzamide. This step often requires the use of coupling agents like EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Continuous flow reactors: for the chlorination step to control the reaction temperature and minimize side reactions.

    Automated synthesis: for the amide formation step to ensure consistent product quality and reduce manual labor.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The pyrazole moiety can be oxidized to form pyrazole N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products

    Nucleophilic substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding amines.

Scientific Research Applications

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.

    Biological Studies: It is used as a tool compound to study the effects of benzamide derivatives on various biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(pyrazol-3-ylmethyl)benzamide: Lacks the ethyl group on the pyrazole ring.

    2,4-dichloro-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide: Contains a methyl group instead of an ethyl group on the pyrazole ring.

Uniqueness

2,4-dichloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its physicochemical properties and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.

Properties

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

2,4-dichloro-N-[(1-ethylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C13H13Cl2N3O/c1-2-18-6-5-10(17-18)8-16-13(19)11-4-3-9(14)7-12(11)15/h3-7H,2,8H2,1H3,(H,16,19)

InChI Key

MNFBBQHOWPPLJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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